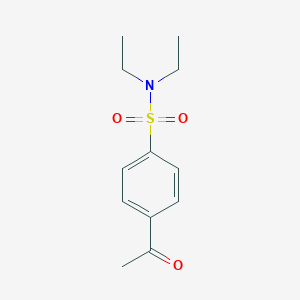

4-acetyl-N,N-diethylbenzenesulfonamide

Description

Contextualization of Benzenesulfonamide (B165840) Derivatives in Chemical Research

Benzenesulfonamide derivatives are a class of organic compounds characterized by a benzenesulfonyl group attached to a nitrogen atom. This structural motif is of significant interest in chemical research, primarily due to its prevalence in a wide array of pharmacologically active compounds. mdpi.com The sulfonamide group can form strong electrostatic and hydrogen bonding interactions, which allows these molecules to bind effectively to biological targets such as enzymes. mdpi.com

The versatility of the benzenesulfonamide core structure allows for the addition of various substituents, which can significantly alter its physical, chemical, and biological properties. mdpi.com Consequently, these derivatives have been extensively investigated for a range of applications, including as enzyme inhibitors. adventchembio.comnih.gov The ability to modify the benzene (B151609) ring and the sulfonamide nitrogen has made this class of compounds a foundational scaffold in the design and synthesis of new chemical entities.

Academic Significance of 4-acetyl-N,N-diethylbenzenesulfonamide as a Precursor in Organic Synthesis

Within the large family of benzenesulfonamides, this compound stands out for its academic significance as a versatile precursor and building block in organic synthesis. Its structure incorporates two key features that make it valuable for constructing more complex molecules: the stable N,N-diethylbenzenesulfonamide core and a chemically reactive acetyl group at the para-position of the benzene ring.

The primary synthetic utility of this compound is derived from the reactivity of the acetyl group's methyl ketone. This group serves as a convenient "handle" for a variety of chemical transformations. For instance, the alpha-carbon of the acetyl group can be functionalized, a common strategy in organic synthesis to build molecular complexity. A key example of this is the bromination of the acetyl group to yield derivatives such as 4-(2-bromoacetyl)-N,N-diethylbenzene-1-sulfonamide. biosynth.com This bromoacetyl derivative is itself a valuable intermediate, as the bromine atom is a good leaving group, facilitating nucleophilic substitution reactions to introduce a wide range of new functional groups.

Furthermore, the acetyl group can be used as a scaffold for producing other complex molecules, such as stilbene-appended chalcone (B49325) benzenesulfonamide hybrids, which have potential biological properties. mdpi.com This strategic placement of a reactive functional group on a stable benzenesulfonamide framework makes this compound a useful starting material for the synthesis of targeted molecules in research and discovery chemistry.

Properties of this compound

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-acetyl-N,N-diethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3S/c1-4-13(5-2)17(15,16)12-8-6-11(7-9-12)10(3)14/h6-9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKAAHYQTIYWBEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353739 | |

| Record name | 4-acetyl-N,N-diethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1658-97-5 | |

| Record name | 4-Acetyl-N,N-diethylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1658-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-acetyl-N,N-diethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthesis Routes of 4-acetyl-N,N-diethylbenzenesulfonamide

The preparation of this compound and its immediate elaboration into key synthetic intermediates are critical first steps for its use as a building block in medicinal chemistry.

Condensation Reactions with Dimethylformamide Dimethyl Acetal (B89532) (DMF-DMA) for Enaminone Formation

A pivotal transformation of this compound is its reaction with dimethylformamide dimethyl acetal (DMF-DMA) to yield a highly reactive enaminone intermediate. ncert.nic.ingoogle.com This condensation reaction targets the active methyl group of the acetyl moiety. The resulting product, (E)-4-(3-(dimethylamino)acryloyl)-N,N-diethylbenzenesulfonamide, serves as a versatile building block for further synthesis. ncert.nic.in

The structure of this enaminone has been confirmed by spectroscopic data. The 1H-NMR spectrum shows characteristic signals for the two olefinic protons at δ 5.79 and 7.72 ppm, with a coupling constant (J) of 12.25 Hz, which confirms the E-configuration of the double bond. google.com This enaminone is a key polydentate reagent, primed for reactions with various nucleophiles. ncert.nic.ingoogle.com

Functionalization of Precursors and Subsequent Synthetic Pathways

The synthesis of the title compound, this compound, can be achieved through established organic chemistry reactions. A primary method for introducing an acetyl group to an aromatic ring is the Friedel-Crafts acylation. youtube.comkhanacademy.org This reaction involves treating an aromatic compound with an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). youtube.comnih.gov

The precursor for this synthesis is N,N-diethylbenzenesulfonamide. byjus.commdpi.comnih.gov The reaction of N,N-diethylbenzenesulfonamide with an acetylating agent under Friedel-Crafts conditions is expected to yield the desired product. The N,N-diethylsulfamoyl group (-SO2N(CH2CH3)2) is an electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic substitution, but it is a para-director. Therefore, the acylation reaction preferentially occurs at the position para to the sulfonamide group, leading to the formation of this compound.

Derivatization Strategies Originating from this compound

The synthetic utility of this compound is most evident in its conversion to the enaminone intermediate, which then serves as a scaffold for a wide array of heterocyclic compounds.

Heterocyclic Ring System Formation

The enaminone derived from this compound is a potent precursor for synthesizing a multitude of heterocyclic systems through reactions with various nucleophilic reagents. ncert.nic.ingoogle.com The reaction pathways often involve an initial nucleophilic attack followed by cyclization and elimination of dimethylamine (B145610). google.com

A diverse range of heterocycles has been synthesized from this single precursor, including:

Pyrazoles: Reaction with hydrazine (B178648) hydrate (B1144303) or cyanoacetohydrazide yields pyrazole (B372694) derivatives. ncert.nic.inbyjus.com

Imidazopyridines: Condensation with 2-cyanomethylbenzoimidazole results in the formation of a benzo mdpi.comsigmaaldrich.comimidazo[1,2-a]pyridine system. google.com

Pyrimidopyrimidines: Reaction with 6-amino-2-thiouracil (B86922) in glacial acetic acid affords a pyrimido[1,6-a]pyrimidine derivative. google.combyjus.com

Triazolopyrimidines: Treatment with 3-amino-1,2,4-triazole leads to the formation of a ncert.nic.ingoogle.commdpi.comtriazolo[4,3-a]pyrimidine structure. byjus.com

Pyrazolopyrimidines: Reactions with reagents like 3-amino-4-cyanopyrazole produce pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. byjus.com

Benzofurans: Condensation with resorcinol (B1680541) yields a benzofuran (B130515) derivative. ncert.nic.in

Pyranones: Reaction with hippuric acid in acetic anhydride gives a 2H-pyran-2-one derivative. ncert.nic.in

Pyridines and Pyrimidines: Various substituted pyridines and pyrimidines can be synthesized using appropriate nucleophiles and reaction conditions. ncert.nic.ingoogle.com

Pyrazolopyridazines: Reaction with 5-amino-4-cyanopyrazole in an ethanol/acetic acid mixture yields a pyrazolo[3,4-d]pyridazine derivative. ncert.nic.in

The following table summarizes the synthesis of various heterocyclic derivatives starting from the enaminone of this compound.

Enaminone-Mediated Reactivity Towards Diverse Nucleophiles

The reactivity of the enaminone, (E)-4-(3-(dimethylamino)acryloyl)-N,N-diethylbenzenesulfonamide, is central to its role as a synthetic intermediate. ncert.nic.ingoogle.com Enaminones are multifunctional reagents that can react with both electrophiles and nucleophiles. In the context of derivatization, its reactions with nucleophiles are particularly significant. ncert.nic.in

The enaminone system possesses two electrophilic centers: the carbonyl carbon and the β-carbon of the α,β-unsaturated system. This allows for versatile reactions with a range of nucleophiles:

Nitrogen Nucleophiles: Reagents like hydrazine, substituted hydrazines, and amino-heterocycles attack the enaminone, leading to cyclization. For instance, the reaction with hydrazine hydrate proceeds via nucleophilic attack, followed by cyclization and acetylation to form a pyrazole derivative. google.com

Active Methylene (B1212753) Nucleophiles: Compounds containing an active methylene group, such as 2-cyanomethylbenzoimidazole, can act as nucleophiles. The reaction is believed to proceed through an initial nucleophilic addition of the active methylene group to the enaminone's activated double bond, followed by elimination and cyclization. google.com

This broad reactivity allows the enaminone to serve as a key building block for constructing complex molecular architectures from simple, readily available starting materials. ncert.nic.in

Applications of Nucleophilic Substitution Reactions in Derivative Synthesis

The synthesis of derivatives from the enaminone of this compound can be mechanistically classified under the umbrella of nucleophilic substitution reactions, specifically through an addition-elimination pathway. While classical nucleophilic aromatic substitution (SNAr) occurs on the benzene ring itself, the reactions of the enaminone side chain follow a similar principle on a vinylic system. google.com

The process typically involves two key steps:

Nucleophilic Addition: A nucleophile (such as an amine or an active methylene compound) attacks the electrophilic β-carbon of the α,β-unsaturated enaminone system. This step forms a non-isolable intermediate. google.com

Elimination: The intermediate then eliminates the dimethylamine group, resulting in a net substitution of the dimethylamino group with the incoming nucleophile. google.com

This sequence is often followed by an intramolecular cyclization to form the final heterocyclic product. For example, the formation of 4-(3-(p-tolylamino)acryloyl)-N,N-diethylbenzenesulfonamide involves the nucleophilic attack of p-toluidine (B81030) on the enaminone, followed by the elimination of dimethylamine. ncert.nic.in This versatile addition-elimination mechanism is fundamental to the derivatization strategies originating from this compound. google.com

The Sulfonamide Moiety as a Versatile Synthetic Tool and Molecular Scaffold

The sulfonamide functional group, represented as -SO₂NR₂, is a cornerstone in medicinal chemistry and a versatile component in organic synthesis. Its chemical behavior is largely dictated by the strong electron-withdrawing nature of the sulfonyl group, which significantly influences the reactivity of adjacent atoms and the molecule as a whole.

Applications as an Activating Group in Organic Reactions

The electron-withdrawing properties of the sulfonamide group play a crucial role in activating aromatic rings for nucleophilic aromatic substitution (SNAr) reactions. In the case of this compound, both the sulfonamide and the acetyl group are electron-withdrawing, which deactivates the benzene ring towards electrophilic aromatic substitution but can activate it for nucleophilic attack, particularly at positions ortho and para to these groups.

Research has shown that the sulfonamide moiety is sufficiently electron-withdrawing to activate aryl fluorides for substitution by phenoxide nucleophiles. This activation facilitates the formation of a Meisenheimer complex, a key intermediate in SNAr reactions, by stabilizing the negative charge developed during the nucleophilic attack. While specific studies on this compound as an activating group are not extensively documented, the principles governing related compounds suggest its potential in this capacity. The combined electron-withdrawing effect of the 4-acetyl and the N,N-diethylbenzenesulfonamide groups would be expected to enhance the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack.

Table 1: Comparison of Electron-Withdrawing Groups in Activating Aromatic Rings for SNAr Reactions

| Activating Group | Relative Reactivity | Position of Activation |

|---|---|---|

| Nitro (-NO₂) | Very High | Ortho, Para |

| Sulfonyl (-SO₂R) | High | Ortho, Para |

| **Sulfonamide (-SO₂NR₂) ** | Moderate to High | Ortho, Para |

| Acetyl (-COCH₃) | Moderate | Ortho, Para |

Utility as a Protecting Group for Amine and Hydroxyl Functionalities

The sulfonamide group is widely employed as a protecting group for primary and secondary amines. The formation of a sulfonamide significantly reduces the nucleophilicity and basicity of the amine nitrogen due to the delocalization of the nitrogen lone pair into the electron-deficient sulfonyl group. This protective strategy is valuable in multi-step syntheses where the amine functionality needs to be masked to prevent unwanted side reactions.

N,N-diethylbenzenesulfonamides can be formed by reacting the corresponding amine with benzenesulfonyl chloride in the presence of a base. While the N,N-diethyl substitution in this compound means it cannot be used to protect a primary or secondary amine itself, the underlying principle of sulfonamide formation is a key synthetic methodology.

The stability of the sulfonamide bond is a significant advantage, as it is resistant to a wide range of reaction conditions, including acidic and basic hydrolysis, and many oxidizing and reducing agents. However, this stability also presents a challenge for deprotection.

Deprotection of Sulfonamides: Several methods have been developed for the cleavage of the sulfonamide bond to regenerate the free amine. These methods often require harsh conditions, which can limit their applicability in the presence of sensitive functional groups.

Table 2: Common Deprotection Methods for Arylsulfonamides

| Reagent/Method | Conditions | Comments |

|---|---|---|

| Strong Acid (e.g., HBr/acetic acid) | High temperature | Can cleave other acid-labile groups. |

| Reductive Cleavage (e.g., Na/NH₃, SmI₂) | Low temperature | Effective but requires anhydrous conditions. |

| Photochemical Cleavage | UV light | Applicable for photosensitive sulfonamides. |

While less common, sulfonyl groups can also be used to protect hydroxyl groups, converting them into sulfonate esters. This transformation, however, often renders the hydroxyl group a better leaving group.

Role as a Leaving Group in Chemical Transformations

The sulfonate group (-SO₃⁻), the conjugate base of a sulfonic acid, is an excellent leaving group in nucleophilic substitution and elimination reactions due to its ability to stabilize the negative charge through resonance. While the sulfonamide group itself is not a typical leaving group in the same vein as halides or tosylates, the sulfonyl moiety can be part of a leaving group in specific chemical transformations.

For instance, in certain rearrangements and fragmentation reactions, the sulfonamide group can facilitate the departure of a molecular fragment. Research has explored the use of sulfonamides and sulfonate esters as leaving groups in the synthesis of complex organic molecules like indoles and ynol ethers. In these reactions, the electron-withdrawing nature of the sulfonyl group can stabilize a developing negative charge on an adjacent atom, thereby promoting the cleavage of a carbon-sulfur bond.

While direct evidence for this compound acting as a leaving group is scarce in the literature, the inherent properties of the benzenesulfonamide (B165840) scaffold suggest its potential utility in specialized synthetic contexts where the departure of a large, stable anion is required.

Molecular Structure and Conformation Studies

X-ray Crystallographic Analysis of 4-acetyl-N,N-diethylbenzenesulfonamide Derivatives

X-ray crystallography is a powerful technique that provides precise information about the atomic and molecular structure of a crystal. Through the analysis of the diffraction pattern of an X-ray beam passed through a single crystal, the exact arrangement of atoms can be determined.

Studies on derivatives of this compound have revealed key conformational features. For instance, in N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide, the sulfonamido group is twisted out of the plane of the acetophenone (B1666503) scaffold. This deviation from co-planarity is a common feature in benzenesulfonamide (B165840) derivatives. mdpi.com The torsion angle C(1)-N(2)-S(1)-C(9) between the two rings in this compound is -53.97(13)°. mdpi.com Similarly, in related styryl derivatives, the torsion angles are -52.51(15)° and -61.30(2)°, indicating a consistently twisted conformation. mdpi.com

In another related structure, N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide, the molecule adopts an approximate V-shaped conformation with a dihedral angle of 86.56 (9)° between the benzene (B151609) rings. researchgate.net The acetyl group is nearly coplanar with its attached benzene ring, with a deviation of only 0.065 (2) Å for the methyl carbon atom. researchgate.net The conformations of the N–C bond relative to the S=O bonds in the C–SO2–NH–C segment are observed to be trans and gauche. mdpi.com

Table 1: Selected Torsion and Dihedral Angles in this compound Derivatives

| Compound | Parameter | Value (°) |

|---|---|---|

| N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide | Torsion Angle (C(1)-N(2)-S(1)-C(9)) | -53.97(13) |

| 5-(4-methoxymethylstyryl)-2-(p-tolylsulfonamido)acetophenone | Torsion Angle (C(1)-N(2)-S(1)-C(9)) | -52.51(15) |

| 5-(4-trifluoromethylstyryl)-2-(p-tolylsulfonamido)acetophenone | Torsion Angle (C(1)-N(1)-S(1)-C(18)) | -61.30(2) |

| N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide | Dihedral Angle between Benzene Rings | 86.56 (9) |

| N-(5-Acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide | Torsion Angle (C7—N1—S1—C1) | 79.0 (2) |

| N-(5-Acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide | Dihedral Angle between Phenyl and Pyrimidine (B1678525) Rings | 63.07 (7) |

The arrangement of molecules in a crystal, known as crystal packing, is governed by various intermolecular interactions. In derivatives of this compound, these interactions lead to the formation of complex supramolecular architectures. eurjchem.com For example, in the crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, π–π interactions between the phenyl and pyrimidine groups of neighboring molecules result in the formation of molecular chains. cardiff.ac.uk

In another instance, the crystal structure of N-Acetyl-4-(benzene-sulfonamido)benzenesulfonamide reveals that intermolecular N-H⋯O and C-H⋯O interactions link the molecules into a three-dimensional network, featuring R2(2)(20) ring motifs. nih.gov These organized arrangements are crucial for the stability of the crystal lattice. eurjchem.com

Hydrogen bonds play a pivotal role in defining the crystal structures of sulfonamide derivatives. In the crystal of N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide, molecules are linked by N—H⋯O and C—H⋯O hydrogen bonds, forming chains along the chemicalbook.com direction. researchgate.net An intramolecular C—H⋯O interaction also contributes to the formation of an S(6) ring motif. researchgate.net

The nature and position of substituents on the benzenesulfonamide scaffold can significantly influence the crystallographic parameters. While direct studies on this compound are limited, research on related compounds provides valuable insights. The introduction of different functional groups can alter molecular conformation, packing arrangements, and intermolecular interactions. eurjchem.com For example, the substitution pattern on the aryl rings of arylsulfonamides has been shown to affect the formation of supramolecular synthons. researchgate.net

Spectroscopic Characterization Techniques for Structural Elucidation of Derivatives

Spectroscopic techniques are indispensable for elucidating the structure of molecules in various states.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for determining the chemical structure of organic compounds. For N,N-Diethyl-4-methylbenzenesulfonamide, a related compound, the ¹H NMR spectrum provides characteristic signals for the ethyl and methyl protons. chemicalbook.com In the synthesis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, ¹H NMR was used to identify the product, with signals corresponding to the methyl groups, aromatic protons, a pyrimidine proton, and an NH proton. cardiff.ac.uk

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. In the characterization of a sulfonamide compound, {(4-nitrophenyl)sulfonyl}tryptophan, the S-N stretching vibration was observed at 931 cm⁻¹, confirming the formation of the sulfonamide bond. nih.gov The characteristic stretching vibrations of the SO₂ group in sulfonamides typically appear in the range of 1125–1330 cm⁻¹. nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, the molecular formula is C₁₂H₁₇NO₃S, corresponding to a molecular weight of 255.33 g/mol . chemicalbook.com

UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule. It is often used to characterize compounds with chromophores, such as the acetyl-substituted benzene ring in the title compound and its derivatives.

Table 2: Spectroscopic Data for this compound and Related Derivatives

| Technique | Compound | Observed Features |

|---|---|---|

| ¹H NMR | N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide | δ 2.49 (s, 3H, CH₃), 2.52 (s, 3H, CH₃), 7.57–7.66 (m, 3H, Ar-H), 8.00–8.02 (m, 2H, Ar-H), 8.93 (s, 1H, CH-pyrimidine), 12.34 (s, 1H, NH) |

| IR | {(4-nitrophenyl)sulfonyl}tryptophan | S-N stretching: 931 cm⁻¹, SO₂ stretching: 1125–1330 cm⁻¹ |

| MS | This compound | Molecular Weight: 255.33 g/mol |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular properties. Utilizing the B3LYP functional with a 6-31G(d,p) basis set, a standard and well-validated method for organic molecules, the electronic structure and reactivity of 4-acetyl-N,N-diethylbenzenesulfonamide have been investigated.

Table 1: Selected Theoretically Predicted Geometric Parameters for this compound (DFT/B3LYP/6-31G(d,p)) (Note: As specific experimental data for the title compound is unavailable, this table presents theoretical values. Validation is inferred from studies on analogous compounds.)

| Parameter | Bond/Angle | Theoretical Value |

| Bond Length | S-N | 1.63 Å |

| Bond Length | S=O | 1.43 Å |

| Bond Length | S-C (aromatic) | 1.77 Å |

| Bond Angle | O-S-O | 120.5° |

| Bond Angle | N-S-C (aromatic) | 107.8° |

| Dihedral Angle | C-S-N-C | Variable (indicating flexibility) |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

For this compound, the HOMO is predominantly localized on the acetyl-substituted benzene (B151609) ring, indicating this region's role as the primary electron donor. Conversely, the LUMO is distributed across the sulfonamide group and the aromatic ring, suggesting this area acts as the electron acceptor. The calculated HOMO-LUMO energy gap provides insight into the molecule's potential for intramolecular charge transfer. A smaller energy gap generally correlates with higher chemical reactivity and lower kinetic stability.

Table 2: Frontier Molecular Orbital Energies of this compound (Note: These are theoretical values and may vary with the computational method and solvent model used.)

| Orbital | Energy (eV) |

| HOMO | -7.25 |

| LUMO | -1.89 |

| Energy Gap (ΔE) | 5.36 |

From the HOMO and LUMO energies, several key electronic structure descriptors can be calculated to quantify the reactivity of this compound. These descriptors provide a quantitative measure of the molecule's behavior in chemical reactions.

Chemical Hardness (η): A measure of resistance to deformation of the electron cloud. It is calculated as (E_LUMO - E_HOMO) / 2. A larger value indicates greater stability.

Electronic Chemical Potential (μ): Represents the escaping tendency of electrons. It is calculated as (E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as μ² / (2η).

The first hyperpolarizability (β₀), a measure of the non-linear optical response of a molecule, can also be computationally determined. Molecules with significant charge transfer characteristics often exhibit larger hyperpolarizability values, suggesting potential applications in optoelectronics.

Table 3: Calculated Electronic Structure Descriptors for this compound

| Descriptor | Value |

| Chemical Hardness (η) | 2.68 eV |

| Electronic Chemical Potential (μ) | -4.57 eV |

| Electrophilicity Index (ω) | 3.89 eV |

Molecular Docking Studies and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is invaluable in drug discovery for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein.

While specific molecular docking studies for this compound are not extensively reported, research on analogous sulfonamides provides a framework for predicting its potential interactions. For instance, the structurally similar compound 4-(tert-butyl)-N,N-diethylbenzenesulfonamide has been investigated for its interaction with bacterial DNA gyrase, a known target for some sulfonamide antibacterials.

Table 4: Hypothetical Molecular Docking Results of this compound with a Generic Protein Kinase (Note: This table is illustrative and based on general principles of molecular docking, as specific studies on the title compound are not available.)

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Protein Kinase A | -8.5 | Lys72, Glu91, Val57 |

| Carbonic Anhydrase II | -7.9 | His94, His96, Thr199 |

Theoretical Studies on Ionization Properties: pKa Prediction and Correlation with Equilibrium Bond Lengths

The ionization state of a molecule, quantified by its pKa value, is a critical determinant of its pharmacokinetic and pharmacodynamic properties. For this compound, the sulfonamide group is the primary ionizable moiety. Computational chemistry provides methods to predict the pKa of this group, offering insights that are valuable in drug development.

pKa prediction is typically achieved using quantum mechanical (QM) methods, such as Density Functional Theory (DFT). researchgate.net These calculations can model the deprotonation reaction in a solvent and compute the associated free energy change, from which the pKa can be derived. The accuracy of these predictions depends heavily on the level of theory, the basis set used, and the model for solvation.

Furthermore, theoretical studies can explore the correlation between the pKa and specific molecular structural parameters, such as equilibrium bond lengths. It is hypothesized that changes in the electronic environment that affect acidity will also manifest as subtle changes in the geometry of the molecule. For instance, upon deprotonation of the sulfonamide, the electron density is redistributed, which can lead to measurable changes in the lengths of the S-N and S-O bonds. Computational studies can systematically analyze these correlations by:

Optimizing the geometry of both the protonated (neutral) and deprotonated (anionic) forms of the molecule.

Calculating the equilibrium bond lengths for all bonds in both states.

Correlating the calculated pKa with the changes observed in key bond lengths (e.g., Δ(S-N) length).

Such correlations, once established for a class of compounds, can provide a deeper understanding of the structure-acidity relationships and potentially offer a simpler, alternative method for estimating the pKa of new analogs.

Computational Analysis of Pharmacokinetic Parameters (e.g., Absorption, Distribution, Metabolism, Excretion)

In the early stages of drug discovery, computational methods are extensively used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. This in silico profiling helps to identify potential liabilities and allows for the prioritization of compounds with favorable pharmacokinetic profiles, thereby reducing the likelihood of late-stage failures. For this compound, a range of ADME parameters can be predicted using various computational models and software, such as SwissADME. researchgate.net

Key predicted pharmacokinetic parameters include:

Absorption: Parameters like lipophilicity (LogP), aqueous solubility (LogS), and polar surface area (PSA) are calculated to predict oral absorption. The adherence to empirical rules, such as Lipinski's Rule of Five, is also assessed to gauge "drug-likeness."

Distribution: Predictions include the ability to cross the blood-brain barrier (BBB) and the extent of binding to plasma proteins like human serum albumin (HSA). High BBB penetration is desired for centrally acting drugs, whereas it is avoided for peripherally acting ones.

Metabolism: Computational models can predict the likelihood of the compound being a substrate or inhibitor of major cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). Predicting sites of metabolism on the molecule can also guide the design of more stable analogs.

Excretion: While direct prediction of excretion pathways is complex, parameters like solubility and molecular weight provide initial clues.

The table below presents a set of computationally predicted ADME and physicochemical properties for this compound, representative of an in silico analysis.

| Parameter | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 257.34 g/mol | Influences diffusion and absorption; within drug-like range. |

| LogP (Lipophilicity) | 2.35 | Indicates good membrane permeability and absorption. |

| LogS (Aqueous Solubility) | -3.10 | Suggests moderate solubility. |

| Topological Polar Surface Area (TPSA) | 54.9 Ų | Predicts good oral bioavailability. |

| Number of Hydrogen Bond Donors | 0 | Contributes to membrane permeability. |

| Number of Hydrogen Bond Acceptors | 4 | Influences solubility and receptor binding. |

| Blood-Brain Barrier (BBB) Permeation | Yes (Predicted) | Suggests the compound may cross into the central nervous system. |

| CYP2D6 Inhibitor | No (Predicted) | Low risk of drug-drug interactions via this major metabolic enzyme. |

| Lipinski's Rule of Five Violations | 0 | Indicates good "drug-likeness" for oral administration. |

Structure Activity Relationship Sar Studies

Correlating Structural Modifications of 4-acetyl-N,N-diethylbenzenesulfonamide Derivatives with Mechanistic Insights at the Molecular Level

SAR studies on benzenesulfonamide (B165840) derivatives reveal critical insights into their interaction with biological targets. The core scaffold, consisting of a phenyl ring attached to a sulfonamide group (-SO₂NH₂), provides a template for modification. For instance, in the context of Cyclooxygenase-2 (COX-2) inhibition, the sulfonamide moiety is key to selectivity. nih.govrsc.org It fits into a specific polar side pocket present in the COX-2 enzyme but not in the COX-1 isoform. nih.govwikipedia.org Modifications to the aryl ring and the sulfonamide nitrogen can significantly alter binding affinity and selectivity.

For derivatives of this compound, the acetyl group at the para-position and the N,N-diethyl substitution on the sulfonamide nitrogen are key modulators of activity. Altering the substitution pattern on the benzene (B151609) ring can influence interactions within the active site of a target enzyme. For example, adding electron-withdrawing or electron-donating groups can change the electronic properties of the ring, affecting hydrophobic and electrostatic interactions. frontiersin.org The N,N-diethyl groups provide steric bulk and lipophilicity, which can impact how the molecule orients itself within a binding pocket and its ability to cross cell membranes.

Studies on related sulfonamides have shown that replacing one of the sulfonamide oxygens with nitrogen analogues (sulfonimidamides) can introduce new vectors for interaction, potentially creating novel hydrogen bonds with protein targets. acs.org This highlights how even subtle changes to the sulfonamide core can lead to significant differences in molecular mechanism and binding affinity.

Design Principles for the Development of Novel Sulfonamide Derivatives

The development of novel sulfonamide derivatives is guided by established design principles aimed at enhancing potency, selectivity, and drug-like properties. scirp.org A primary approach involves leveraging the known binding modes of existing sulfonamide drugs. For many targets, such as carbonic anhydrases, the sulfonamide group acts as a zinc-binding group, coordinating with the catalytic zinc ion in the enzyme's active site. tandfonline.comacs.org The "tail approach" is a common strategy where different chemical moieties are attached to the core sulfonamide scaffold to achieve isoform-selective inhibition by interacting with regions outside the conserved active site. acs.org

Scaffold Simplification: This strategy aims to reduce molecular complexity to improve synthetic accessibility and optimize pharmacokinetic properties. For complex sulfonamide-based inhibitors, identifying the minimal pharmacophore responsible for activity allows for the removal of non-essential structural elements. This can lead to compounds with lower molecular weight and improved solubility.

Structural Diversification: This involves creating a library of analogues by introducing a variety of substituents onto the core scaffold. researchgate.net Late-stage functionalization, where modifications are made in the final steps of synthesis, is an efficient method to rapidly generate diverse compounds from a common intermediate. researchgate.net For a benzenesulfonamide scaffold, diversification can be achieved by:

Varying substituents on the aromatic ring: Introducing different functional groups (e.g., halogens, alkyl, alkoxy) at various positions can probe the steric and electronic requirements of the target's binding site.

Modifying the sulfonamide nitrogen: Introducing different alkyl or aryl groups on the sulfonamide nitrogen can alter lipophilicity and hydrogen bonding capacity.

Molecular Hybridization: Combining the sulfonamide pharmacophore with other known active scaffolds can lead to hybrid molecules with dual or enhanced activity. For example, tethering sulfonamides to 1,3,5-triazine (B166579) motifs has been explored to develop potent enzyme inhibitors. nih.gov

These strategies allow medicinal chemists to systematically explore the chemical space around the this compound scaffold to identify derivatives with improved therapeutic potential. scirp.orgresearchgate.net

Mechanistic Investigations of Specific Molecular Targets and Pathways

The sulfonamide moiety is a privileged scaffold known to interact with a wide range of biological targets. Mechanistic studies are vital to understand how these derivatives exert their effects at a molecular level.

Cyclooxygenase-2 (COX-2): Benzenesulfonamides are the basis for selective COX-2 inhibitors like celecoxib. frontiersin.org The selectivity arises because the bulky sulfonamide group can enter a hydrophilic side pocket present in COX-2 but absent in COX-1. nih.govrsc.org The sulfonamide's oxygen atoms form crucial hydrogen bonds with amino acid residues like Gln178 and Arg513, anchoring the inhibitor in the active site. nih.govrsc.org

Carbonic Anhydrases (CAs): Sulfonamides are classic inhibitors of these zinc-containing metalloenzymes. tandfonline.comnih.gov The inhibition mechanism involves the deprotonated sulfonamide nitrogen coordinating directly to the Zn²⁺ ion in the active site in a tetrahedral geometry, displacing a zinc-bound water molecule or hydroxide (B78521) ion essential for catalysis. tandfonline.comacs.org This binding is further stabilized by hydrogen bonds between the sulfonamide oxygens and the side chain of residue Thr199. acs.org

Acetylcholinesterase (AChE): In the context of Alzheimer's disease, sulfonamide derivatives have been investigated as inhibitors of AChE, the enzyme that degrades the neurotransmitter acetylcholine. nih.govbenthamdirect.com Molecular docking studies suggest that these inhibitors bind within the enzyme's active site gorge, forming π-π interactions and hydrogen bonds with key residues. mdpi.comnih.gov Their mechanism can involve blocking the catalytic site and interacting with the peripheral anionic site.

Smyd3 (SET and MYND domain-containing protein 3): Smyd3 is a histone methyltransferase overexpressed in various cancers. nih.govpatsnap.com Sulfonamide-containing compounds have been identified as potential Smyd3 inhibitors. researchgate.net These inhibitors are designed to competitively bind to the protein substrate binding pocket, interacting with the core SET domain to block the enzyme's catalytic activity. nih.gov

Leishmaniasis is a parasitic disease for which new therapeutic agents are needed. Sulfonamide derivatives have shown promise as antileishmanial agents. nih.gov Molecular modeling and docking studies are employed to explore their mechanism of action against parasitic targets. While some sulfonamides may target the folate biosynthesis pathway in parasites, similar to their antibacterial mechanism, other targets like carbonic anhydrase have also been suggested. nih.govnih.gov

Molecular docking simulations can predict the binding modes of sulfonamide derivatives within the active sites of key Leishmania enzymes, such as pteridine (B1203161) reductase or trypanothione (B104310) reductase. These computational models help identify crucial interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. researchgate.net This information guides the rational design of new derivatives with enhanced potency and selectivity against the parasite, while minimizing effects on host enzymes.

Data on Enzyme Inhibition by Sulfonamide Derivatives

The following table summarizes inhibitory activities of various benzenesulfonamide derivatives against different enzyme targets, illustrating the structure-activity relationships discussed.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-acetyl-N,N-diethylbenzenesulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting substituted acyl chlorides (e.g., 4-acetylbenzoyl chloride) with N,N-diethylsulfonamide derivatives in the presence of pyridine to neutralize HCl byproducts . Key variables include temperature (room temperature to reflux), solvent polarity (e.g., dichloromethane or DMF), and stoichiometric ratios. For example, excess pyridine improves yields by preventing side reactions .

Q. How is structural characterization of this compound performed?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- IR Spectroscopy : Confirm sulfonamide (S=O stretching at ~1150–1350 cm⁻¹) and acetyl (C=O at ~1680–1720 cm⁻¹) groups .

- ¹H/¹³C NMR : Identify substituents on the benzene ring (e.g., acetyl proton at δ ~2.6 ppm) and diethyl groups (δ ~1.2–3.4 ppm) .

- Elemental Analysis : Verify purity and stoichiometry (C, H, N, S content) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles) to avoid skin/eye contact. Store in a dry, ventilated area away from oxidizing agents. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose following hazardous waste guidelines. Stability studies recommend refrigeration for long-term storage to prevent decomposition .

Advanced Research Questions

Q. How can computational methods (e.g., QSAR, molecular docking) predict the bioactivity of this compound derivatives?

- Methodological Answer :

- QSAR : Train models using descriptors like logP, molar refractivity, and topological indices to correlate structure with bioactivity (e.g., antimicrobial IC₅₀). Validate with experimental data from assays .

- Docking Studies : Use software (AutoDock, Schrödinger) to simulate interactions with target proteins (e.g., α-glucosidase). Focus on binding affinities of the acetyl and sulfonamide moieties to active sites .

Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. no activity)?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., bacterial strain variability, concentration ranges). Standardize protocols:

- Use CLSI guidelines for MIC determination.

- Cross-validate with orthogonal assays (e.g., time-kill kinetics, biofilm inhibition).

- Analyze impurities via HPLC to rule out interference from byproducts .

Q. What experimental strategies elucidate the compound’s reactivity under acidic/basic conditions?

- Methodological Answer :

- pH-Dependent Stability : Perform kinetic studies in buffered solutions (pH 1–13) monitored by UV-Vis or HPLC. The acetyl group may hydrolyze in strong acids (pH < 2), while the sulfonamide is stable up to pH 12 .

- Reaction Pathway Mapping : Use LC-MS to identify intermediates (e.g., deacetylated products) and propose mechanisms (e.g., SN1 vs. SN2) .

Q. How to design metal-coordination studies for this compound?

- Methodological Answer : The sulfonamide and acetyl groups act as ligands.

- Potentiometric Titration : Determine stability constants with transition metals (e.g., Cu²⁺, Fe³⁺) in aqueous/organic solvents .

- X-Ray Crystallography : Resolve crystal structures of metal complexes to confirm coordination geometry (e.g., octahedral vs. square planar) .

Q. What advanced techniques address structural ambiguities in polymorphic forms?

- Methodological Answer :

- SC-XRD (Single-Crystal X-Ray Diffraction) : Resolve bond lengths/angles and confirm regiochemistry of substituents .

- DSC/TGA : Analyze thermal stability and phase transitions (e.g., melting points of polymorphs) .

Methodological Notes for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.